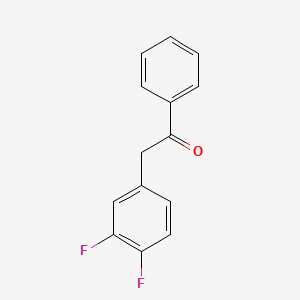

2-(3,4-Difluorophenyl)-1-phenylethanone

Description

Significance of Aryl Ketones in Contemporary Organic Synthesis

Aryl ketones, characterized by a carbonyl group attached to an aromatic ring, are ubiquitous structural units in a vast array of organic compounds, including natural products, pharmaceuticals, and agrochemicals. researchgate.networktribe.com The carbonyl group in aryl ketones is a versatile functional handle, participating in a wide range of chemical transformations such as nucleophilic additions, reductions, and aldol (B89426) reactions. chemicalbook.com This reactivity allows for the construction of complex molecular frameworks from relatively simple aryl ketone precursors. Furthermore, synthetic methodologies like the Friedel-Crafts acylation provide a direct and efficient route to aryl ketones, further cementing their importance in organic synthesis. nih.govnih.gov

Strategic Importance of Fluorinated Organic Compounds in Chemical Sciences

The introduction of fluorine into organic molecules has become a paramount strategy in the design of compounds with enhanced properties, particularly in the pharmaceutical and materials science sectors. nih.govacs.orgscbt.com The unique electronic properties of fluorine, being the most electronegative element, can profoundly influence the physicochemical and biological characteristics of a molecule. dokumen.pub Incorporation of fluorine can lead to increased metabolic stability, enhanced binding affinity to biological targets, and improved membrane permeability. dokumen.pub These beneficial effects have led to a surge in the development of novel fluorination methods and the synthesis of new fluorinated building blocks. nih.gov

Rationale for In-depth Academic Investigation of 2-(3,4-Difluorophenyl)-1-phenylethanone

The specific compound, this compound, presents a compelling case for detailed academic scrutiny. It synergistically combines the versatile reactivity of the phenylethanone core with the advantageous properties conferred by the difluorinated phenyl ring. The presence and specific 3,4-disubstitution pattern of the fluorine atoms are anticipated to modulate the electronic and steric properties of the molecule, potentially leading to novel reactivity and biological activity. A thorough investigation of its synthesis, characterization, and potential applications is therefore a logical and valuable pursuit in advancing the frontiers of chemical science. While direct research on this exact molecule is not extensively documented, its structural analogs have found applications as intermediates in the synthesis of various biologically active compounds.

Interactive Data Table: Physicochemical Properties of Related Compounds

To provide context for the properties of this compound, the following table details the physicochemical properties of structurally similar compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1-(3,4-Difluorophenyl)-2-phenylethanone (B7779378) | C₁₄H₁₀F₂O | 232.23 | 181697-30-3 |

| 2-Chloro-1-(3,4-difluorophenyl)ethanone (B1661966) | C₈H₅ClF₂O | 190.57 | 51336-95-9 |

| 2-(4-Fluorophenyl)-1-phenylethanone | C₁₄H₁₁FO | 214.23 | 347-91-1 |

| 2',4'-Difluoroacetophenone | C₈H₆F₂O | 156.13 | 364-83-0 |

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-difluorophenyl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O/c15-12-7-6-10(8-13(12)16)9-14(17)11-4-2-1-3-5-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASGMXRRRZLAAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501279554 | |

| Record name | 2-(3,4-Difluorophenyl)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845781-26-2 | |

| Record name | 2-(3,4-Difluorophenyl)-1-phenylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845781-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Difluorophenyl)-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Spectroscopic Investigations of 2 3,4 Difluorophenyl 1 Phenylethanone

Elucidation of Molecular Conformation via Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For 2-(3,4-Difluorophenyl)-1-phenylethanone, a detailed analysis of its ¹H and ¹³C NMR spectra provides insights into its molecular conformation in solution.

The ¹H NMR spectrum is expected to exhibit distinct signals for the protons of the phenyl and the 3,4-difluorophenyl rings, as well as the methylene (B1212753) protons. The protons on the unsubstituted phenyl ring, ortho to the carbonyl group, would likely appear as a multiplet at a downfield chemical shift due to the deshielding effect of the carbonyl group. The meta and para protons would resonate at slightly higher fields.

The protons on the 3,4-difluorophenyl ring would show complex splitting patterns due to both proton-proton and proton-fluorine couplings. The presence of two adjacent fluorine atoms would result in doublet of doublets or more complex multiplets for the aromatic protons on this ring. The methylene protons, situated between the two aromatic rings and adjacent to the carbonyl group, would appear as a singlet, integrating to two protons.

In the ¹³C NMR spectrum, the carbonyl carbon is expected to be the most downfield signal, typically in the range of 190-200 ppm. The aromatic carbons would appear in the region of 110-140 ppm. The carbons of the 3,4-difluorophenyl ring will show characteristic splitting patterns due to one-bond and two-bond carbon-fluorine couplings (¹JCF and ²JCF), which are invaluable for unambiguous signal assignment. The methylene carbon would resonate at a more upfield position.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning all proton and carbon signals and in confirming the connectivity of the molecular framework. Furthermore, Nuclear Overhauser Effect (NOE) experiments could provide information about the through-space proximity of protons, helping to elucidate the preferred rotational conformation of the phenyl and difluorophenyl groups relative to the ethanone (B97240) backbone. The observation of through-space ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings could also provide valuable conformational information acs.org.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl (ortho) | 7.9 - 8.1 | m |

| Phenyl (meta, para) | 7.4 - 7.6 | m |

| Methylene (-CH₂-) | 4.2 - 4.4 | s |

| 3,4-Difluorophenyl | 7.0 - 7.3 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~195 |

| Phenyl (quaternary) | ~135 |

| Phenyl (CH) | 128 - 134 |

| Methylene (-CH₂-) | ~45 |

| 3,4-Difluorophenyl (C-F) | 148 - 152 (d, ¹JCF) |

| 3,4-Difluorophenyl (C-H) | 115 - 125 (d, ²JCF or ³JCF) |

| 3,4-Difluorophenyl (quaternary) | ~130 |

Vibrational Spectroscopic Analysis: Infrared and Raman Studies of this compound

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1680-1700 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would appear just below 3000 cm⁻¹. The C-F stretching vibrations of the difluorophenyl group are expected in the fingerprint region, generally between 1100 and 1300 cm⁻¹. Aromatic C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region.

The Raman spectrum would also show a characteristic band for the carbonyl stretch, although its intensity might be weaker compared to the IR spectrum. Aromatic ring breathing modes, which are often strong in Raman spectra, would be expected in the fingerprint region. The symmetric vibrations of the molecule will be more prominent in the Raman spectrum. By comparing the experimental IR and Raman spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, providing a comprehensive understanding of the molecule's vibrational properties.

Table 3: Predicted ajor Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Medium |

| Aliphatic C-H Stretch | 2900 - 3000 | Medium | Medium |

| Carbonyl (C=O) Stretch | 1680 - 1700 | Strong | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong | Strong |

| C-F Stretch | 1100 - 1300 | Strong | Weak |

Mass Spectrometric Fragmentation Pathway Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (molecular weight: 232.22 g/mol ) nih.gov, the electron ionization (EI) mass spectrum would provide a detailed fragmentation pathway.

The molecular ion peak (M⁺·) would be expected at m/z 232. A primary fragmentation pathway for ketones is the alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. In this case, two alpha-cleavage pathways are possible:

Cleavage of the C-C bond between the carbonyl group and the phenyl ring, leading to the formation of a benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and a 3,4-difluorobenzyl radical. The benzoyl cation is a very stable and commonly observed fragment for phenyl ketones.

Cleavage of the C-C bond between the carbonyl group and the methylene bridge, resulting in a 3,4-difluorobenzoyl cation ([F₂C₆H₃CO]⁺) at m/z 141 and a benzyl radical.

Another common fragmentation for ketones is the McLafferty rearrangement, but this is not possible for this compound as it lacks a gamma-hydrogen.

Further fragmentation of the primary ions would also be observed. For example, the benzoyl cation (m/z 105) can lose carbon monoxide (CO) to form the phenyl cation ([C₆H₅]⁺) at m/z 77. The 3,4-difluorobenzoyl cation (m/z 141) could also lose CO to give the difluorophenyl cation ([F₂C₆H₃]⁺) at m/z 113. The presence of these characteristic fragment ions would allow for the confident identification of the compound.

Table 4: Predicted Key Mass Spectrometric Fragments for this compound

| m/z | Proposed Fragment Ion |

| 232 | [M]⁺· (Molecular Ion) |

| 141 | [F₂C₆H₃CO]⁺ |

| 113 | [F₂C₆H₃]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Single Crystal X-ray Diffraction Analysis of this compound and its Co-crystals

While spectroscopic techniques provide valuable information about the molecular structure in solution or the gas phase, single-crystal X-ray diffraction provides the most definitive and precise three-dimensional structure of a molecule in the solid state. This technique can determine bond lengths, bond angles, and torsional angles with very high precision.

A successful single-crystal X-ray diffraction study of this compound would reveal the exact conformation of the molecule in the crystalline state. It would provide precise measurements of the C=O bond length, the bond lengths and angles within the aromatic rings, and the geometry of the methylene bridge. The analysis would also show the dihedral angle between the phenyl and the 3,4-difluorophenyl rings, which is a key conformational parameter.

Furthermore, the crystal packing analysis would reveal the nature and geometry of intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds, and π-π stacking interactions between the aromatic rings. These interactions are crucial for understanding the solid-state properties of the compound.

The formation of co-crystals of this compound with other molecules could be explored to modify its physical properties. X-ray diffraction analysis of such co-crystals would provide insights into the supramolecular synthons and the new intermolecular interactions that govern the co-crystal assembly.

Although a specific crystal structure for this compound is not publicly available at the time of this writing, data from closely related structures, such as 1-(2′,4′-difluorobiphenyl-4-yl)ethanone, can provide valuable comparative information on bond lengths and angles in similar structural motifs researchgate.net.

Computational and Theoretical Chemistry Studies of 2 3,4 Difluorophenyl 1 Phenylethanone

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly using Density Functional Theory (DFT), would be instrumental in characterizing the electronic landscape of 2-(3,4-Difluorophenyl)-1-phenylethanone. These calculations could provide fundamental data on its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's reactivity, with the HOMO energy indicating its electron-donating ability and the LUMO energy its electron-accepting propensity.

Furthermore, a variety of reactivity descriptors could be calculated to quantify its chemical behavior. These would include electronegativity, chemical hardness, and the electrophilicity index, which together offer a more nuanced understanding of its potential interactions with other reagents. A molecular electrostatic potential (MEP) map would also be highly informative, visually representing the electron-rich and electron-poor regions of the molecule and thereby predicting sites for electrophilic and nucleophilic attack.

A hypothetical data table of such calculated properties is presented below to illustrate the type of insights that could be gained.

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |

| Electronegativity (χ) | 3.85 eV | Measures the power to attract electrons. |

| Chemical Hardness (η) | 2.65 eV | Indicates resistance to change in electron configuration. |

| Electrophilicity Index (ω) | 2.79 eV | Quantifies the electrophilic character. |

Note: The values in this table are illustrative and not based on actual published research.

Molecular Dynamics Simulations and Conformational Analysis of this compound

The presence of a rotatable bond between the carbonyl carbon and the difluorophenyl-substituted carbon suggests that this compound possesses conformational flexibility. Molecular dynamics (MD) simulations could be employed to explore the potential energy surface of the molecule and identify its most stable conformations in different environments, such as in the gas phase or in various solvents.

By simulating the molecule's movements over time, MD can reveal the preferred dihedral angles and the energy barriers between different conformational states. This information is critical for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules, such as enzymes or receptors in a biological context.

Prediction of Reaction Pathways and Mechanistic Insights

Theoretical calculations can be used to model potential reaction pathways for this compound. For instance, the mechanism of its reduction to form the corresponding alcohol or its reaction with various nucleophiles could be investigated. By calculating the energies of reactants, transition states, and products, computational chemists can determine the activation energies for different pathways and predict the most likely reaction mechanism. This would provide a molecular-level understanding of the reaction kinetics and selectivity, guiding the optimization of synthetic procedures.

In Silico Modeling of Intermolecular Interactions and Self-Assembly Propensities

The fluorine atoms and the carbonyl group in this compound can participate in various non-covalent interactions, such as dipole-dipole interactions, hydrogen bonding (with suitable donors), and π-π stacking. In silico modeling could be used to study these intermolecular forces and predict how molecules of this compound might interact with each other or with other molecules in a condensed phase. Understanding these interactions is key to predicting its crystal packing, solubility, and potential for self-assembly into larger supramolecular structures.

Chemical Reactivity and Derivatization Strategies for 2 3,4 Difluorophenyl 1 Phenylethanone

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings

The two aromatic rings of 2-(3,4-difluorophenyl)-1-phenylethanone exhibit different reactivity profiles towards substitution reactions due to their distinct electronic environments.

Phenyl Ring: The phenyl ring is directly attached to the carbonyl group of the ketone. The carbonyl group is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution. This deactivating effect directs incoming electrophiles primarily to the meta position.

Functional Group Transformations of the Ketone Moiety in this compound

The ketone's carbonyl group is a primary site for chemical modification, allowing for a range of functional group transformations through nucleophilic addition and reactions at the alpha-carbon. solubilityofthings.com

Reduction to Alcohols: The most common transformation is the reduction of the prochiral ketone to a secondary alcohol, 2-(3,4-difluorophenyl)-1-phenylethanol. This is typically achieved using hydride-based reducing agents. docbrown.info Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). docbrown.infolibretexts.org While both are effective, NaBH₄ is a milder reagent that can be used in protic solvents like water or ethanol, whereas the more reactive LiAlH₄ requires anhydrous, inert solvents like ether. docbrown.info

Formation of Imines and Related Derivatives: The ketone can react with primary amines to form imines (Schiff bases) or with secondary amines to yield enamines. It can also be converted to oximes and hydrazones by reacting with hydroxylamine (B1172632) and hydrazine (B178648) derivatives, respectively. For instance, the reaction with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) is a classic method for derivatizing ketones. shimadzu.com

Alpha-Functionalization: The methylene (B1212753) group adjacent to the carbonyl (the alpha-carbon) is activated and can be functionalized. For example, alpha-halogenation can occur to produce compounds like 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966). nih.gov This halogenated derivative is itself a valuable intermediate for further nucleophilic substitutions.

Condensation Reactions: The ketone can participate in aldol-type condensation reactions, where the enolate formed under basic conditions reacts with other carbonyl compounds. solubilityofthings.com

Below is a table summarizing key transformations of the ketone moiety.

Table 1: Functional Group Transformations of this compound

| Transformation | Reagent(s) | Product Type |

|---|---|---|

| Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol |

| Imination | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime |

| Hydrazone Formation | Hydrazine (H₂NNH₂) or derivatives (e.g., 2,4-DNPH) | Hydrazone |

| Alpha-Halogenation | Halogenating agent (e.g., SO₂Cl₂) | α-Halo Ketone |

Stereoselective Transformations and Chiral Derivatization Strategies

The conversion of the prochiral ketone of this compound into a chiral, non-racemic alcohol is a significant synthetic strategy. wikipedia.org This is primarily achieved through asymmetric reduction.

Asymmetric Reduction: Catalytic asymmetric reduction provides an efficient route to enantiopure secondary alcohols. wikipedia.org This can be accomplished using chiral catalysts in conjunction with a reducing agent.

Biocatalysis: Enzymes, such as alcohol dehydrogenases (ADHs), offer high chemo-, regio-, and stereoselectivity under environmentally friendly conditions. nih.gov For instance, the asymmetric reduction of the related compound 2-chloro-1-(3,4-difluorophenyl)ethanone using a specific thermoanaerobacter-encoded short-chain alcohol dehydrogenase (TeSADH) mutant can yield the corresponding (S)-alcohol with high enantiopurity. nih.gov

Chemo-catalysis: Chiral transition metal catalysts and oxazaborolidine catalysts (such as the Corey-Bakshi-Shibata or CBS catalyst) are widely used for the enantioselective reduction of ketones with agents like borane (B79455) or catecholborane. wikipedia.orgyork.ac.uksigmaaldrich.com These methods can produce alcohols with high enantiomeric excess (ee). researchgate.net

Chiral Derivatization: Once a chiral alcohol is produced, its enantiomeric purity can be determined, and its absolute configuration can be assigned using chiral derivatizing agents (CDAs). wikipedia.org A CDA, such as Mosher's acid, reacts with the enantiomeric mixture of alcohols to form a mixture of diastereomers. wikipedia.org Since diastereomers have different physical properties, their relative quantities can be determined using techniques like NMR spectroscopy or HPLC, which allows for the calculation of the original sample's enantiomeric excess. wikipedia.org

The table below provides examples of catalysts used in asymmetric ketone reductions.

Table 2: Examples of Catalytic Systems for Asymmetric Ketone Reduction

| Catalyst Type | Example | Reducing Agent | Key Feature |

|---|---|---|---|

| Biocatalyst | Alcohol Dehydrogenase (e.g., TeSADH mutants) | Isopropanol (as H-source) | High enantioselectivity (>99% ee) and mild reaction conditions. nih.gov |

| Oxazaborolidine | CBS Catalyst | Borane (BH₃) | Widely used for asymmetric reduction of various ketones. york.ac.uk |

| Transition Metal | Ruthenium-based complexes with chiral ligands | Isopropanol or H₂ | Efficient for transfer hydrogenation or direct hydrogenation. sigmaaldrich.com |

Heterocyclic Annulation and Scaffold Diversification Utilizing this compound

The structure of this compound serves as a valuable starting point for the synthesis of complex heterocyclic systems through annulation reactions. mdpi.com Annulation involves the formation of a new ring onto the existing molecular framework.

Synthesis of Pyrazoles and Triazines: The ketone can be a precursor for nitrogen-containing heterocycles. For example, derivatives of this compound can be used to synthesize pyrazoles. nih.gov Reaction with phenylhydrazine (B124118) can lead to the formation of 1,2,4-triazin-6(5H)-ones after initial condensation and cyclization. nih.gov

Construction of Fused Ring Systems: The ketone and its derivatives can participate in multi-component reactions or tandem cyclizations to build more complex scaffolds. For instance, β-ketosulfones derived from acetophenones are versatile intermediates in heterocyclic synthesis, capable of forming pyrimidines and triazoles. sciencehub.eg Annulation reactions using acetophenones as a building block can lead to the formation of fused systems like pyran-fused isoquinolines or imidazopyridine derivatives. mdpi.comresearchgate.net

[4+1] and [4+2] Annulation Reactions: The ketone can act as a synthon in various cycloaddition and annulation strategies. For example, in a [4+1] annulation, the ketone could provide a four-atom component that reacts with a one-atom synthon to form a five-membered ring. chim.it Similarly, it can be incorporated into [4+2] annulation schemes to construct six-membered rings. mdpi.com

These strategies for scaffold diversification are critical for generating molecular libraries with novel structures and potential biological activities. whiterose.ac.uk

Applications in Complex Organic Synthesis and Advanced Materials Research Involving 2 3,4 Difluorophenyl 1 Phenylethanone

Exploration as a Building Block in Multi-Step Organic Synthesis

The utility of 2-(3,4-Difluorophenyl)-1-phenylethanone as a synthetic precursor stems from the reactivity of its core structure. The ketone functional group and the adjacent methylene (B1212753) group are common handles for a variety of organic transformations, allowing for the construction of more complex molecular architectures.

The synthesis of the parent compound itself can be achieved through established methods for preparing aromatic ketones, such as the Friedel-Crafts acylation. vulcanchem.com A patent describing the synthesis of the related compound 1-(4-fluorophenyl)-2-phenylethanone notes that the presence of difluorobenzene as a contaminant in the fluorobenzene (B45895) starting material can lead to the formation of 1-(3,4-difluorophenyl)-2-phenylethanone (B7779378) as a corresponding impurity, indicating the viability of this synthetic route. google.com

Once formed, this ketone can participate in numerous reactions. The α-methylene protons are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in alkylation, aldol (B89426), and condensation reactions. Furthermore, the carbonyl group can undergo nucleophilic attack to form alcohols, or be used in reactions like the Dakin-West reaction, which transforms aryl ketones into β-acetamido ketones, important intermediates in medicinal chemistry. researchgate.net The versatility of the ketone scaffold is well-documented; for instance, related β-ketosulfones are widely used as nucleophiles and starting materials for the synthesis of five- and six-membered heterocyclic ring systems, as well as fused heterocycles. researchgate.netsciencehub.eg These established reaction pathways for similar ketones underscore the potential of this compound as a foundational element in multi-step synthetic sequences. flinders.edu.au

Utilization in Polymer Chemistry and Functional Material Design

While specific polymerization applications of this compound are not extensively documented, the structural characteristics of the molecule suggest its potential as a monomer for advanced functional materials. The field of polymer chemistry often utilizes fluorinated aromatic ketones as building blocks for high-performance polymers due to the enhanced thermal stability, chemical resistance, and desirable dielectric properties conferred by the fluorine atoms.

A prominent example is the use of 4,4'-difluorobenzophenone (B49673) in the synthesis of Poly(Aryl Ether Ketone) (PAEK) polymers, a class of robust engineering plastics. google.com In these polycondensation reactions, the fluorine atoms act as leaving groups in nucleophilic aromatic substitution reactions with bisphenol monomers. google.comkpi.ua By analogy, the 3,4-difluoro arrangement on one of the phenyl rings of this compound could potentially serve a similar role, allowing it to be incorporated into PAEK-type polymer chains.

Furthermore, a closely related compound, 2-Chloro-1-(3,4-difluorophenyl)ethanone (B1661966), is noted for its application in materials science, specifically in the fabrication of polymers, coatings, and films. lookchem.com This highlights the utility of the 3,4-difluorophenyl ethanone (B97240) core in the development of functional materials.

| Compound Name | Structure | Relevance to Polymer Synthesis |

| This compound | C₁₄H₁₀F₂O | Potential monomer via reactions at the difluorophenyl ring. |

| 4,4'-Difluorobenzophenone | C₁₃H₈F₂O | Established monomer for high-performance PAEK polymers via nucleophilic aromatic substitution. google.com |

| 2-Chloro-1-(3,4-difluorophenyl)ethanone | C₈H₅ClF₂O | Intermediate used in the fabrication of polymers, coatings, and films. lookchem.com |

Precursor in the Synthesis of Diverse Biologically Relevant Scaffolds

The this compound framework is an important precursor for synthesizing a variety of heterocyclic structures that form the core of many biologically active molecules. The strategic placement of fluorine atoms can enhance pharmacological properties, making fluorinated building blocks highly sought after in drug discovery. beilstein-journals.org

A key application of structurally similar difluorophenyl ethanone derivatives is in the synthesis of azole-based antifungal agents. evitachem.com For example, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a known intermediate for these pharmaceuticals. britiscientific.com The synthesis often involves the halogenation of the α-methylene group of a precursor like 1-(2,4-difluorophenyl)-2-phenylethanone, followed by substitution with a triazole nucleus. This pathway highlights the role of difluorophenyl ethanones as key intermediates in accessing these important therapeutic agents. evitachem.comgoogle.com

Beyond azoles, the phenylethanone scaffold is a versatile starting point for a multitude of other heterocyclic systems through multicomponent reactions and cyclocondensation strategies. Research has demonstrated the synthesis of various bioactive scaffolds from ketone precursors, including:

Dihydropyrimidinones: Synthesized via Biginelli-type condensation reactions, these compounds exhibit a wide range of biological activities. nih.gov

Pyrazoles and Quinolines: These can be prepared from ketone precursors and are foundational structures in many pharmaceuticals. nih.gov

3,4-Dihydro-2(1H)-pyridones: These are used as precursors for various bioactive molecules, including kinase inhibitors and receptor antagonists. mdpi.com

Furanones: The synthesis of substituted 3(2H)-furanones can be achieved through the cyclization of ketone-derived precursors. organic-chemistry.org

| Scaffold | General Precursor Type | Biological Relevance |

| Azoles (e.g., Triazoles) | Halogenated Difluorophenyl Ethanones | Antifungal agents. evitachem.comgoogle.com |

| Dihydropyrimidinones | Aryl Ketones, Aldehydes, Urea/Thiourea | Anti-inflammatory, antiviral, antibacterial agents. nih.gov |

| Pyridones | β-keto-esters, Aldehydes | Rho-kinase inhibitors, P2X7 receptor antagonists. mdpi.com |

| Benzodiazepines | 2-Aminobenzophenones (related structure) | Anxiolytic, anticonvulsant, sedative agents. researchgate.net |

Role as a Synthetic Intermediate for Pharmaceutical and Agrochemical Research

The role of this compound extends to its use as a key synthetic intermediate in both pharmaceutical and agrochemical research. An intermediate is a molecule that is a stepping-stone in the synthesis of a final target product. q100lifesciences.comshreemlifesciences.com The structural features of this compound make it an ideal candidate for elaboration into more complex active ingredients.

In the pharmaceutical sector, its value is primarily linked to the synthesis of antifungal drugs, as discussed previously. evitachem.comgoogle.com The difluorophenyl moiety is a common feature in several modern antifungal medications, where it contributes to potent activity.

In agrochemical research, fluorinated compounds are of great interest for developing new pesticides and herbicides with improved efficacy and metabolic resistance. beilstein-journals.org The closely related intermediate, 2-Chloro-1-(3,4-difluorophenyl)ethanone, is explicitly mentioned for its role in the agrochemical industry. It is used to introduce functional groups that enhance the bioactivity of pesticides and herbicides. lookchem.com This direct application of the 3,4-difluorophenyl ethanone core underscores the potential of this compound itself as a precursor in the development of new crop protection agents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 3,4 Difluorophenyl 1 Phenylethanone Analogs

Rational Design and Synthesis of Structurally Related Analogs

A common approach to generating a library of analogs involves modifying the substitution patterns on both aromatic rings. For instance, varying the position and nature of substituents on the 1-phenyl ring allows for the exploration of electronic and steric effects on the carbonyl group's reactivity. Similarly, altering the fluorine substitution pattern on the 2-phenyl ring (e.g., 2,4-difluoro, 2,5-difluoro) or introducing other electron-withdrawing or -donating groups can provide insights into the role of this ring in molecular interactions.

One established synthetic route to deoxybenzoins involves the reaction of a substituted phenylacetyl chloride with a substituted benzene (B151609) derivative in the presence of a Lewis acid catalyst like aluminum chloride. To synthesize 2-(3,4-Difluorophenyl)-1-phenylethanone, 3,4-difluorophenylacetyl chloride would be reacted with benzene. By using substituted benzenes, a variety of analogs with different functionalities on the 1-phenyl ring can be obtained.

Another versatile method is the Suzuki-Miyaura coupling, which can be employed to construct the carbon-carbon bond between the two aromatic rings, followed by functional group manipulations to introduce the ethanone (B97240) bridge. This approach offers flexibility in introducing a wide range of substituents on both aromatic rings.

Correlation of Structural Modifications with Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of this compound analogs are intrinsically linked to their structural features. The electron-withdrawing nature of the two fluorine atoms on the 2-phenyl ring significantly influences the acidity of the α-protons (the protons on the carbon adjacent to the carbonyl group). This increased acidity can facilitate enolate formation, making these compounds valuable synthons in various carbon-carbon bond-forming reactions.

Studies on related deoxybenzoin (B349326) scaffolds have demonstrated that the electronic nature of the substituents on both aryl rings dictates the nucleophilicity of the enolate and the electrophilicity of the carbonyl carbon. For example, the introduction of electron-donating groups on the 1-phenyl ring would be expected to increase the electron density on the carbonyl oxygen, potentially affecting its ability to participate in hydrogen bonding or coordinate to metal ions. Conversely, electron-withdrawing groups on the same ring would enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The regioselectivity of reactions, such as electrophilic aromatic substitution on either of the phenyl rings, is also governed by the directing effects of the existing substituents, including the fluorine atoms and the ethanone bridge. The fluorine atoms, being ortho-para directing yet deactivating, will influence the position of further substitution on the 3,4-difluorophenyl ring.

Computational Approaches to SAR/SPR Elucidation for Fluorinated Phenylethanones

Computational chemistry provides a powerful lens through which to examine the SAR and SPR of fluorinated phenylethanones at the molecular level. Density Functional Theory (DFT) calculations are frequently employed to determine key electronic and structural properties that govern reactivity and intermolecular interactions.

By calculating parameters such as molecular electrostatic potential (MEP) maps, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and atomic charges, researchers can gain a quantitative understanding of how fluorine substitution impacts the electronic distribution within the molecule. For instance, an MEP map can visualize the electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack.

Quantum Theory of Atoms in Molecules (QTAIM) analysis can be used to characterize the nature of intramolecular and intermolecular interactions, including hydrogen bonds and other weak interactions involving the fluorine atoms. These computational insights are invaluable for rationalizing experimentally observed trends in reactivity and for predicting the properties of yet-to-be-synthesized analogs.

A computational study on ortho-fluorinated 2-phenylethylamine, a structurally related compound, demonstrated that fluorine substitution can significantly influence conformational flexibility and noncovalent interactions. nih.gov Such studies highlight the importance of considering subtle stereoelectronic effects when analyzing the properties of fluorinated molecules.

Impact of Strategic Fluorine Incorporations on Molecular Properties and Interactions

Fluorine atoms are also known to participate in non-covalent interactions, such as hydrogen bonding (acting as a weak hydrogen bond acceptor) and multipolar interactions. nih.gov The presence of the 3,4-difluoro substitution pattern can lead to specific conformational preferences and influence how the molecule presents itself to its environment.

Furthermore, the replacement of hydrogen with fluorine can block sites of metabolic oxidation, a common strategy in drug design to improve the pharmacokinetic profile of a molecule. The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic cleavage.

The table below summarizes the general effects of fluorine substitution on key molecular properties, which are applicable to the this compound scaffold.

| Property | Impact of Fluorine Substitution |

| Lipophilicity | Generally increases lipophilicity, which can affect membrane permeability and protein binding. |

| Metabolic Stability | Can block sites of metabolic oxidation, leading to increased half-life in biological systems. |

| Acidity of Adjacent Protons | Increases the acidity of α-protons due to the electron-withdrawing nature of fluorine. |

| Conformational Preference | Can influence molecular conformation through steric and electronic effects. |

| Intermolecular Interactions | Can participate in hydrogen bonding and other non-covalent interactions. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3,4-difluorophenyl)-1-phenylethanone, and what experimental conditions optimize yield?

- Answer : Two primary methods are documented:

- Friedel-Crafts acylation : Reacting 3,4-difluorobenzene with α-chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

- β-Ketoether synthesis : Using α-bromoacetophenone and 3,4-difluorophenol in a basic solution (e.g., K₂CO₃) with butanone as a solvent under reflux .

- Yield optimization strategies include controlled stoichiometry (equimolar reactants), inert gas environments (N₂/Ar), and purification via recrystallization (ethanol/water mixtures). Evidence reports yields up to 99% for optimized routes .

Q. How is the molecular structure of this compound validated in academic research?

- Answer : Structural confirmation relies on:

- X-ray crystallography : Resolves bond lengths, angles, and crystal packing (e.g., C=O bond at 1.21 Å, dihedral angles between aromatic rings) .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include δ ~7.5–8.0 ppm (aromatic protons) and δ ~2.5 ppm (ketone carbonyl carbon) .

- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) .

- Mass spectrometry : Molecular ion peaks at m/z ~190 (M⁺) .

Q. What are the recommended storage conditions and stability considerations for this compound?

- Answer : Store under inert gas (N₂/Ar) at 2–8°C in airtight, light-protected containers. The compound is sensitive to moisture and prone to hydrolysis due to the α-chloro ketone group. Stability tests show decomposition <5% over six months under optimal conditions .

Advanced Research Questions

Q. How is this compound utilized as a precursor in heterocyclic synthesis, and what methodological challenges arise?

- Answer : The compound serves as a key intermediate for:

- Triazole derivatives : Reacted with hydrazinecarbothioamides under sodium ethoxide catalysis to form 1,2,4-triazole-3-thiols, followed by α-halogenated ketone coupling (e.g., phenacyl bromides) .

- Piperazine-based analgesics : Alkylation with arylpiperazines under basic conditions yields compounds with neuropathic pain activity (e.g., compound 18 in mice hot-plate tests showed 116% latency increase) .

- Challenges : Competing side reactions (e.g., ketone reduction) require strict control of reaction pH and temperature .

Q. What experimental designs are employed to evaluate the bioactivity of derivatives of this compound, and how are contradictions in data resolved?

- Answer : Pharmacological studies use:

- In vivo models : Mice writhing (acetic acid-induced) and hot-plate tests for analgesic activity. For example, derivatives showed >70% inhibition in writhing tests but required dose adjustments to mitigate sedation .

- Contradiction resolution : Cross-validate results using orthogonal assays (e.g., formalin-induced pain models) and statistical analysis (ANOVA) to distinguish outliers. Discrepancies in potency may arise from stereochemical impurities, addressed via chiral HPLC purification .

Q. What analytical methods resolve structural ambiguities in derivatives of this compound?

- Answer : Advanced techniques include:

- Dynamic NMR : Detects rotameric equilibria in flexible derivatives (e.g., thioether-linked analogs).

- Single-crystal XRD : Clarifies regiochemistry in isomers (e.g., para vs. ortho substitution patterns) .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict electronic effects of fluorine substituents on reactivity .

Q. How do synthetic route variations impact the purity and applicability of this compound in catalysis studies?

- Answer :

- Friedel-Crafts vs. β-ketoether routes : The former may introduce Al³⁺ residues, requiring post-synthesis chelation (EDTA wash), while the latter avoids metal catalysts but risks phenolic byproducts .

- Purity criteria : HPLC purity >98% is critical for catalysis studies. Impurities (e.g., dichlorinated byproducts) are quantified via GC-MS and mitigated by gradient recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.